molecular formula C19H22ClN3O3 B5521873 5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone

5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone

Cat. No.: B5521873
M. Wt: 375.8 g/mol
InChI Key: OGZQSKNSJUKXOY-UHFFFAOYSA-N
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Description

5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1349693 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to the specified molecule, especially those incorporating piperazine rings, have been synthesized and evaluated for their biological activities. For example, derivatives of 1,2,4-triazole, a core structure related to the oxazole moiety in the query compound, have been synthesized and screened for antimicrobial activities. These compounds have shown varying degrees of effectiveness against microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Receptor Antagonism

Research into compounds featuring piperazine rings has also explored their role as receptor antagonists, particularly in the context of the central nervous system. For instance, studies on serotonin receptor antagonists involving piperazine derivatives have contributed to understanding receptor subtype selectivity and the development of potential therapeutic agents for neurological disorders (Brea et al., 2002).

Antipsychotic and Antihypertensive Effects

Some piperazine derivatives have been investigated for their potential antipsychotic and antihypertensive effects, indicating the versatility of this structural motif in medicinal chemistry. These studies demonstrate the ability of piperazine-containing compounds to interact with biological targets, leading to physiological effects that could be harnessed for therapeutic purposes (Meyer et al., 1989).

Properties

IUPAC Name

5-butyl-1-(3-chlorophenyl)-4-(5-methyl-1,3-oxazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-3-4-7-16-10-22(15-8-5-6-14(20)9-15)17(24)11-23(16)19(25)18-13(2)26-12-21-18/h5-6,8-9,12,16H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZQSKNSJUKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(C(=O)CN1C(=O)C2=C(OC=N2)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.